molecular formula C9H17NO2 B195806 Gabapentin CAS No. 60142-96-3

Gabapentin

Cat. No. B195806
CAS RN: 60142-96-3
M. Wt: 171.24 g/mol
InChI Key: VMTBKRPFIUIKPK-UHFFFAOYSA-N
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Description

Gabapentin, sold under the brand name Neurontin among others, is an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain . It is commonly used for the treatment of neuropathic pain caused by diabetic neuropathy, postherpetic neuralgia, and central pain . Gabapentin acts by decreasing activity of a subset of calcium channels .


Synthesis Analysis

In the original synthesis, cyclohexenone is reacted with ethyl cyanoacetate in the presence of ammonia to yield the Guareschi salt, which is hydrolyzed and decarboxylated to give 1,1-cyclohexanediacetic acid which is transformed by to the corresponding anhydride with acetic anhydride .


Molecular Structure Analysis

Gabapentin is a common name for 1-(aminomethyl)cyclohexaneacetic acid (C9H17NO2, CAS Registry No. 60142-96-3), a GABA (γ-aminobutyric acid) derivative . It has a molecular weight of 171.34 and two pKa values of 3.68 and 10.70 . Therefore, at physiological pH, Gabapentin exists in the form of a zwitterion .


Chemical Reactions Analysis

Gabapentin degrades to a cyclic lactam via an intramolecular cyclization reaction triggered by a nucleophilic attack of the hydroxyl group by the nitrogen of the amino group, followed by a dehydration reaction .


Physical And Chemical Properties Analysis

Gabapentin is an anticonvulsant drug with poor chemical stability that is particularly sensitive to heat and mechanical stress, which can lead to intramolecular lactamization . The majority of adverse events pertained to the nervous system or psychiatric disorders .

Scientific Research Applications

Veterinary Use

  • Tolerability in Cats: Gabapentin has been studied for its safety and tolerability in cats at various dosages. Research indicates that even at higher-than-therapeutic doses, it is well-tolerated without causing significant functional or morphological disorders (Shantyz et al., 2022).

Neurological and Pain Management

  • Neuropathic Pain: Gabapentin is effective in treating neuropathic pain, particularly in conditions like postherpetic neuralgia and painful diabetic neuropathy (Wiffen et al., 2017).
  • Postoperative Pain Management: Its use in acute postoperative pain management following surgeries like spinal surgery and hysterectomy has been documented, showcasing its antihyperalgesic properties (Chang et al., 2014).
  • Influence on GABAA Receptors: Gabapentin can increase the expression of δ subunit-containing GABAA receptors, contributing to its GABAergic properties. This could have broader implications for treating disorders associated with reduced expression of these receptors (Yu et al., 2019).

Gastrointestinal Applications

  • Inflammatory Bowel Disease: Gabapentin shows promise in reducing inflammation in bowel diseases. It activates the PPAR-gamma receptor, inhibiting the activation of NFκB and thus reducing inflammatory gene activation (Brito et al., 2020).

Miscellaneous Applications

  • Neonatal Care: Its use in neonatal intensive care units has been explored, especially for infants with suspected visceral hyperalgesia, resulting in improved feeding tolerance and decreased irritability (Edwards et al., 2016).
  • Anti-Nausea and Anti-Emetic Effects: Gabapentin has shown potential in treating postoperative nausea and vomiting (PONV), chemotherapy-induced nausea and vomiting (CINV), and hyperemesis gravidarum (HG) (Guttuso, 2014).

Pharmacological Mechanisms

  • Molecular Mechanisms: Gabapentin acts by binding to the α2δ-1 subunit of voltage-gated calcium channels, regulating neurotransmitter release and reducing pain in neuropathic conditions (Kukkar et al., 2013).
  • Transport Mechanisms: Its transport across the blood-brain barrier involves the LAT1 transporter, highlighting its selectivity and effective permeability for therapeutic concentrations (Dickens et al., 2013).

Safety And Hazards

Gabapentin can cause life-threatening breathing problems, especially if you already have a breathing disorder or if you use other medicines that can make you drowsy or slow your breathing . Some people have thoughts about suicide while taking seizure medicine . Gabapentin may cause vision changes, clumsiness, unsteadiness, dizziness, drowsiness, sleepiness, or trouble with thinking .

Future Directions

There is growing evidence that Gabapentin may be effective and clinically beneficial in both psychiatric disorders and substance use disorders . Despite RCTs documenting the adverse events of gabapentinoids on the nervous system, there was no evidence of gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .

properties

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UGJMXCAKCUNAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Record name gabapentin
Source Wikipedia
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Source PubChem
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DSSTOX Substance ID

DTXSID0020074
Record name Gabapentin
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Molecular Weight

171.24 g/mol
Source PubChem
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Physical Description

Solid
Record name Gabapentin
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Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4), >100mg/mL, In water, 4.49X10+3 mg/L at 25 °C, Freely soluble in water, Freely soluble in alkaline and acidic solutions
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Record name Gabapentin
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Mechanism of Action

The precise mechanism through which gabapentin exerts its therapeutic effects is unclear. The primary mode of action appears to be at the auxillary α2δ-1 subunit of voltage-gated calcium channels (though a low affinity for the α2δ-2 subunit has also been reported). The major function of these subunits is to facilitate the movement of pore-forming α1 subunits of calcium channels from the endoplasmic reticulum to the cell membrane of pre-synaptic neurons. There is evidence that chronic pain states can cause an increase in the expression of α2δ subunits and that these changes correlate with hyperalgesia. Gabapentin appears to inhibit the action of α2δ-1 subunits, thus decreasing the density of pre-synaptic voltage-gated calcium channels and subsequent release of excitatory neurotransmitters. It is likely that this inhibition is also responsible for the anti-epileptic action of gabapentin. There is some evidence that gabapentin also acts on adenosine receptors and voltage-gated potassium channels, though the clinical relevance of its action at these sites is unclear., Although the exact mechanism by which gabapentin exerts its analgesic effects is not known, the drug has been shown to prevent allodynia (pain-related behavior in response to normally innocuous stimuli) and hyperalgesia (exaggerated response to painful stimuli) in several models of neuropathic pain. Gabapentin also has been shown to decrease pain-related responses after peripheral inflammation in animals; however, the drug has not altered immediate pain-related behaviors. The clinical relevance of these findings is not known. In vitro studies demonstrate that gabapentin binds to the alpha2delta subunit of voltage-activated calcium channels; however, the clinical importance of this effect is not known., Gabapentin is an anticonvulsant agent structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is a prodrug of gabapentin that is rapidly converted to gabapentin following oral administration; the therapeutic effects of gabapentin enacarbil are attributed to gabapentin. Although gabapentin was developed as a structural analog of GABA that would penetrate the blood-brain barrier (unlike GABA) and mimic the action of GABA at inhibitory neuronal synapses, the drug has no direct GABA-mimetic action and its precise mechanism of action has not been elucidated., Results of some studies in animals indicate that gabapentin protects against seizure and/or tonic extensions induced by the GABA antagonists picrotoxin and bicuculline or by GABA synthesis inhibitors (e.g., 3-mercaptopropionic acid, isonicotinic acid, semicarbazide). However, gabapentin does not appear to bind to GABA receptors nor affect GABA reuptake or metabolism and does not act as a precursor of GABA or of other substances active at GABA receptors. Gabapentin also has no affinity for binding sites on common neuroreceptors (e.g., benzodiazepine; glutamate; quisqualate; kainate; strychnine-insensitive or -sensitive glycine; alpha1-, alpha2-, or beta-adrenergic; adenosine A1 or A2; cholinergic [muscarinic or nicotinic]; dopamine D1 or D2; histamine H1; type 1 or 2 serotonergic [5-HT1 or 5-HT2]; opiate mc, delta, or k) or ion channels (e.g., voltage-sensitive calcium channel sites labeled with nitrendipine or diltiazem, voltage-sensitive sodium channel sites labeled with batrachotoxinin A 20alpha-benzoate). Conflicting results have been reported in studies of gabapentin affinity for and activity at N-methyl-d-aspartic acid (NMDA) receptors., Currently, the clinical management of visceral pain remains unsatisfactory for many patients suffering from this disease. While preliminary animal studies have suggested the effectiveness of gabapentin in successfully treating visceral pain, the mechanism underlying its analgesic effect remains unclear. Evidence from other studies has demonstrated the involvement of protein kinase C (PKC) and extracellular signal-regulated kinase1/2 (ERK1/2) in the pathogenesis of visceral inflammatory pain. In this study, we tested the hypothesis that gabapentin produces analgesia for visceral inflammatory pain through its inhibitory effect on the PKC-ERK1/2 signaling pathway. Intracolonic injections of formalin were performed in rats to produce colitis pain. Our results showed that visceral pain behaviors in these rats decreased after intraperitoneal injection of gabapentin. These behaviors were also reduced by intrathecal injections of the PKC inhibitor, H-7, and the ERK1/2 inhibitor, PD98059. Neuronal firing of wide dynamic range neurons in L6-S1 of the rat spinal cord dorsal horn were significantly increased after intracolonic injection of formalin. This increased firing rate was inhibited by intraperitoneal injection of gabapentin and both the individual and combined intrathecal application of H-7 and PD98059. Western blot analysis also revealed that PKC membrane translocation and ERK1/2 phosphorylation increased significantly following formalin injection, confirming the recruitment of PKC and ERK1/2 during visceral inflammatory pain. These effects were also significantly reduced by intraperitoneal injection of gabapentin. Therefore, we concluded that the analgesic effect of gabapentin on visceral inflammatory pain is mediated through suppression of PKC and ERK1/2 signaling pathways. Furthermore, we found that the PKC inhibitor, H-7, significantly diminished ERK1/2 phosphorylation levels, implicating the involvement of PKC and ERK1/2 in the same signaling pathway. Thus, our results suggest a novel mechanism of gabapentin-mediated analgesia for visceral inflammatory pain through a PKC-ERK1/2 signaling pathway that may be a future therapeutic target for the treatment of visceral inflammatory pain., The gabapentinoids (pregabalin and gabapentin) are first line treatments for neuropathic pain. They exert their actions by binding to the alpha2delta (a2d) accessory subunits of voltage-gated Ca2+ channels. Because these subunits interact with critical aspects of the neurotransmitter release process, gabapentinoid binding prevents transmission in nociceptive pathways. Gabapentinoids also reduce plasma membrane expression of voltage-gated Ca2+ channels but this may have little direct bearing on their therapeutic actions. In animal models of neuropathic pain, gabapentinoids exert an anti-allodynic action within 30 minutes but most of their in vitro effects are 30-fold slower, taking at least 17 hours to develop. This difference may relate to increased levels of a2d expression in the injured nervous system. Thus, in situations where a2d is experimentally upregulated in vitro, gabapentinoids act within minutes to interrupt trafficking of a2d subunits to the plasma membrane within nerve terminals. When a2d is not up-regulated, gabapentinoids act slowly to interrupt trafficking of a2d protein from cell bodies to nerve terminals. This improved understanding of the mechanism of gabapentinoid action is related to their slowly developing actions in neuropathic pain patients, to the concept that different processes underlie the onset and maintenance of neuropathic pain and to the use of gabapentinoids in management of postsurgical pain.
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Product Name

Gabapentin

Color/Form

White to off-white crystalline solid; crystals from ethanol/ether

CAS RN

60142-96-3
Record name Gabapentin
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Melting Point

162-166 °C; also reported as 165-167 °C, 165 - 167 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170,000
Citations
MJ McLean - Epilepsia, 1995 - Wiley Online Library
… acid antiepileptic drug (AED) gabapentin (GBP) is indicated … depend on concentration of gabapentin in neurons, presumably … will help to clarify the range of clinical utility of gabapentin. …
Number of citations: 218 onlinelibrary.wiley.com
CP Taylor - Revue neurologique, 1997 - europepmc.org
… of gabapentin binding is unclear and remains under study. Gabapentin crosses several lipid membrane barriers via system L amino acid transporters. In vitro, gabapentin modulates the …
Number of citations: 190 europepmc.org
CP Taylor, NS Gee, TZ Su, JD Kocsis, DF Welty… - Epilepsy research, 1998 - Elsevier
… Radiotracer studies with [ 14 C]gabapentin suggest that gabapentin is rapidly accessible to … explain the pharmacology of gabapentin: 1. Gabapentin crosses several membrane barriers …
Number of citations: 870 www.sciencedirect.com
MA Rose, PCA Kam - Anaesthesia, 2002 - Wiley Online Library
… of action is not known, gabapentin appears to have a unique … Gabapentin is especially effective at relieving allodynia and … Gabapentin has been clearly demonstrated to be effective for …
GL Morris - Epilepsia, 1999 - Wiley Online Library
Gabapentin (GBP) is a antiepileptic drug (AED) indicated as adjunct therapy for treatment of partial seizures, with and without secondary generalization, in patients 12 and older with …
Number of citations: 116 onlinelibrary.wiley.com
J Mao, LL Chen - Anesthesia & Analgesia, 2000 - journals.lww.com
… gabapentin; 2) animal studies of gabapentin on neuropathic pain and other pain behaviors will be evaluated; and 3) possible mechanisms of gabapentin … issues of gabapentin treatment …
Number of citations: 254 journals.lww.com
PJ Wiffen, HJ McQuay, J Edwards… - Cochrane database …, 1996 - cochranelibrary.com
Background February 2009: The authors are aware of unpublished trial data for Gabapentin which could affect the results of this review. This information together with that from trials …
Number of citations: 489 www.cochranelibrary.com
GJ Sills - Current opinion in pharmacology, 2006 - Elsevier
Gabapentin and pregabalin are structurally related compounds with recognized efficacy in the treatment of both epilepsy and neuropathic pain. The pharmacological mechanisms by …
Number of citations: 763 www.sciencedirect.com
…, Gabapentin Postherpetic Neuralgia Study Group… - Jama, 1998 - jamanetwork.com
… gabapentin (P<.001). Many measures within the SF-36 and POMS also significantly favored gabapentin (… infection were all more frequent in the gabapentin group, but withdrawals were …
Number of citations: 042 jamanetwork.com
A Beydoun, BM Uthman… - Clinical …, 1995 - journals.lww.com
… Gabapentin used as an add-on AED significantly reduced the … of gabapentin is not fully established, there is strong evidence to suggest a novel mechanism of action. Gabapentin is a …
Number of citations: 150 journals.lww.com

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